![molecular formula C15H13N3O4S B2416106 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-methylpyridin-2-yl)acetamide CAS No. 899995-59-6](/img/structure/B2416106.png)
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-methylpyridin-2-yl)acetamide
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Overview
Description
The benzo[c][1,2,5]thiadiazole (BTZ) motif is a part of electron donor–acceptor (D–A) systems that have been extensively researched for use in photovoltaics or as fluorescent sensors .
Synthesis Analysis
A library of 26 D–A compounds based on the BTZ group has been synthesized . The donor groups were varied while keeping the BTZ acceptor group the same, allowing for systematic modification of the photocatalyst’s optoelectronic and photophysical properties .Molecular Structure Analysis
The BTZ motif is a strongly electron-accepting moiety and has received appreciable attention in the field of organic photovoltaics .Chemical Reactions Analysis
These photocatalysts were validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of the BTZ motif can be systematically modified by varying the donor groups .Scientific Research Applications
Anticancer and Antioxidant Applications
- Synthesis and Biological Activities : This compound is synthesized from commercially available materials and exhibits significant anticancer and antioxidant activities. Specifically, certain derivatives, such as esters and nitrile forms, demonstrate excellent antioxidant activity, and an isopropyl ester variant shows pronounced cytotoxic activity against hepatic cancer cells (Al-Fayez et al., 2022).
Anti-Inflammatory Applications
- Molecular Docking and Anti-Inflammatory Efficacy : Research involving this compound shows its potential as a potent anti-inflammatory drug, supported by molecular docking studies. These studies indicate high binding affinities with the COX-1 enzyme, implying enhanced inhibition activity (Al-Fayez et al., 2022).
Antimicrobial Applications
- Antifungal and Antibacterial Activities : Along with anticancer and anti-inflammatory properties, this compound has been tested for its antifungal and antibacterial activities against both Gram-positive and Gram-negative bacteria, showing effective results (Al-Fayez et al., 2022).
Synthesis and Chemical Properties
- Density Functional Theory (DFT) Studies : The chemical properties and quantum factors of synthesized derivatives of this compound have been calculated based on DFT. This helps predict reactivity, and these predictions correlate well with experimental data, especially in terms of cytotoxic activity (Al-Fayez et al., 2022).
Mechanism of Action
Target of Action
The primary target of this compound is the Traf2- and Nck-interacting kinase (TNIK) . TNIK is a key regulator of the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation .
Mode of Action
The compound acts as a TNIK inhibitor . By binding to the TNIK, it inhibits its activity, thereby disrupting the Wnt signaling pathway .
Biochemical Pathways
The inhibition of TNIK affects the Wnt signaling pathway . This pathway is involved in various cellular processes, including cell growth, differentiation, and migration . Disruption of this pathway can lead to changes in these processes .
Result of Action
The inhibition of TNIK and the subsequent disruption of the Wnt signaling pathway can lead to the suppression of cell proliferation and differentiation . This makes the compound a potential therapeutic agent for diseases characterized by abnormal cell growth, such as colorectal cancer .
Future Directions
properties
IUPAC Name |
N-(3-methylpyridin-2-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-10-5-4-8-16-14(10)17-13(19)9-18-15(20)11-6-2-3-7-12(11)23(18,21)22/h2-8H,9H2,1H3,(H,16,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNNGESXRNICCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-methylpyridin-2-yl)acetamide |
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